molecular formula C16H35O5PS B12707808 S-Decyl O,O-bis(2-methoxyethyl)phosphorothioate CAS No. 72197-87-6

S-Decyl O,O-bis(2-methoxyethyl)phosphorothioate

Cat. No.: B12707808
CAS No.: 72197-87-6
M. Wt: 370.5 g/mol
InChI Key: GHWRNPHQCPNPLR-UHFFFAOYSA-N
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Description

S-Decyl O,O-bis(2-methoxyethyl)phosphorothioate is a chemical compound that belongs to the class of organophosphorus compounds These compounds are characterized by the presence of phosphorus atoms bonded to organic groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-Decyl O,O-bis(2-methoxyethyl)phosphorothioate typically involves the reaction of decyl alcohol with phosphorus oxychloride, followed by the introduction of 2-methoxyethyl groups. The reaction conditions often require the use of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

  • Decyl alcohol reacts with phosphorus oxychloride in the presence of pyridine.
  • The intermediate product is then treated with 2-methoxyethanol to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

S-Decyl O,O-bis(2-methoxyethyl)phosphorothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphorothioate oxides.

    Reduction: Reduction reactions can convert the phosphorothioate group to phosphine derivatives.

    Substitution: The methoxyethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often require the use of strong bases or nucleophiles.

Major Products Formed

    Oxidation: Phosphorothioate oxides.

    Reduction: Phosphine derivatives.

    Substitution: Various alkyl or aryl phosphorothioates.

Scientific Research Applications

S-Decyl O,O-bis(2-methoxyethyl)phosphorothioate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of antisense oligonucleotides.

    Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of S-Decyl O,O-bis(2-methoxyethyl)phosphorothioate involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. In the case of antisense oligonucleotides, it can enhance the stability and binding affinity of the oligonucleotides to their target RNA sequences, thereby modulating gene expression.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-methoxyethyl)ether: Similar in structure but lacks the phosphorothioate group.

    Bis(2-methoxyethyl)phthalate: Contains 2-methoxyethyl groups but has a different core structure.

Uniqueness

S-Decyl O,O-bis(2-methoxyethyl)phosphorothioate is unique due to the presence of both the decyl and phosphorothioate groups, which confer specific chemical and biological properties

Properties

CAS No.

72197-87-6

Molecular Formula

C16H35O5PS

Molecular Weight

370.5 g/mol

IUPAC Name

decan-2-yloxy-bis(2-methoxyethoxy)-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C16H35O5PS/c1-5-6-7-8-9-10-11-16(2)21-22(23,19-14-12-17-3)20-15-13-18-4/h16H,5-15H2,1-4H3

InChI Key

GHWRNPHQCPNPLR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(C)OP(=S)(OCCOC)OCCOC

Origin of Product

United States

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